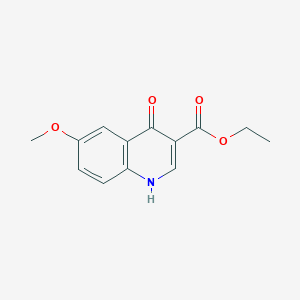

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 196907. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-13(16)10-7-14-11-5-4-8(17-2)6-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGYIBIGOOVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974201 | |

| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-78-6, 5866-54-6 | |

| Record name | 77156-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 77156-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77156-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Core Heterocyclic Scaffold

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a heterocyclic compound of significant interest within the realms of medicinal chemistry and pharmaceutical development. Its quinoline core is a privileged structure, forming the backbone of numerous therapeutic agents. This guide provides a comprehensive technical overview of the fundamental physicochemical and structural properties of this molecule, offering insights into its synthesis, characterization, and the underlying chemical principles that govern its utility as a versatile building block in drug discovery. Understanding these core properties is paramount for its effective application as a pharmaceutical intermediate, particularly in the synthesis of novel antibacterial and antimalarial drugs.[1][2]

Physicochemical and Structural Properties: A Quantitative Overview

The behavior of this compound in both chemical and biological systems is dictated by its inherent physicochemical properties. A summary of these key characteristics is presented below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃NO₄ | [3][4] |

| Molecular Weight | 247.25 g/mol | [3][4] |

| CAS Number | 77156-78-6 | [3] |

| Melting Point | 280-283 °C | [3] |

| Boiling Point | 394.7 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.277 g/cm³ (Predicted) | [3] |

| pKa | 2.72 ± 0.50 (Predicted) | [5] |

| Appearance | Light brown to brown solid | [5] |

Keto-Enol Tautomerism: A Defining Characteristic

A critical aspect of the basic properties of this compound is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-oxo-1,4-dihydroquinoline (keto) form.

Caption: Keto-enol tautomerism of the 4-hydroxyquinoline core.

While both forms may be present, studies on related 4-hydroxyquinoline structures indicate that the keto form, often referred to as a quinolone, generally predominates in the solid state and in solution. This preference is attributed to the greater stability of the amide group within the heterocyclic ring. This tautomeric equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, aromaticity, and ultimately, its interaction with biological targets.

Synthesis and Characterization: The Gould-Jacobs Reaction

The primary and most established method for synthesizing this compound is the Gould-Jacobs reaction.[6] This versatile reaction provides an efficient route to the 4-hydroxyquinoline scaffold.

The synthesis commences with the condensation of p-anisidine (4-methoxyaniline) with diethyl ethoxymethylenemalonate. This is followed by a high-temperature intramolecular cyclization, which is the hallmark of the Gould-Jacobs reaction. Subsequent hydrolysis and decarboxylation, if desired, would yield the core 4-quinolinone structure, though for the title compound, the ethyl ester is retained.

Caption: Generalized workflow for the Gould-Jacobs synthesis.

Experimental Protocol: A Step-by-Step Methodology

The following protocol outlines a typical laboratory-scale synthesis based on the Gould-Jacobs reaction:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation arm, combine p-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents) in a high-boiling point solvent such as Dowtherm A.

-

Condensation: Heat the mixture to approximately 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. During this step, ethanol is produced as a byproduct and can be distilled off.

-

Cyclization: Increase the temperature of the reaction mixture to around 250 °C and maintain this temperature for 1-3 hours to facilitate the intramolecular cyclization.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent. The crude product can be collected by filtration.

-

Purification: The collected solid should be washed with a non-polar solvent, such as hexane, to remove residual Dowtherm A. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the final product.

Solubility and Stability: Considerations for Application

While specific experimental data on the solubility of this compound in a wide range of solvents is not extensively reported in the literature, some general predictions can be made based on its structure. It is expected to have good solubility in some organic solvents like ethanol, dimethylformamide (DMF), and dichloromethane. Its solubility in aqueous solutions, such as phosphate-buffered saline (PBS), is likely to be limited, a common characteristic for many organic compounds of this size. For drug development purposes, formulation strategies may be required to enhance its aqueous solubility.

The stability of the ester functional group is a key consideration. Under strongly acidic or basic conditions, it can undergo hydrolysis to the corresponding carboxylic acid.[2] The stability of the compound under various pH and temperature conditions should be experimentally determined, especially if it is to be used in biological assays or formulated into a pharmaceutical product.

Biological Activity and Potential Applications

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] The 4-quinolone scaffold is a well-established pharmacophore, particularly in the development of antibacterial agents that target bacterial DNA gyrase. Furthermore, derivatives of this compound are explored for their potential as antimalarial, anticancer, and anti-inflammatory agents.[1] The methoxy and ethyl carboxylate groups provide handles for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a foundational molecule in medicinal chemistry, with its basic properties being central to its utility. A thorough understanding of its synthesis, physicochemical characteristics, and the nuances of its tautomeric nature is essential for any researcher or drug development professional working with this compound. While this guide provides a comprehensive overview of the current knowledge, further experimental investigation into its solubility and stability profiles would be invaluable for its continued application in the development of new therapeutic agents.

References

-

Determination of the pKa values of some biologically active and inactive hydroxyquinones. (n.d.). Retrieved from [Link]

- Determination of the pKa values of some biologically active and inactive hydroxyquinones. (2008). Journal of the Brazilian Chemical Society, 19(2), 249–255.

-

Gould-Jacobs Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- 4-Hydroxy-2-quinolones. 43. Thermolysis of ethyl esters of 1-R-2-oxo-4-hydroxy-quinoline-3-carboxylic acids. (2000). Chemistry of Heterocyclic Compounds, 36(8), 947–950.

- A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistant Cancer Cells. (2020). Inorganic Chemistry, 59(1), 534–547.

-

pKa Data Compiled by R. Williams. (2022). Retrieved from [Link]

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). Molecules, 24(15), 2799.

-

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). (n.d.). PubChem. Retrieved from [Link]

-

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. usbio.net [usbio.net]

- 5. This compound CAS#: 77156-78-6 [m.chemicalbook.com]

- 6. US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (CAS 77156-78-6): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, known to impart a wide range of pharmacological activities.[1][2] This document delves into the robust synthesis of this specific derivative via the Gould-Jacobs reaction, offers a detailed protocol for its preparation and characterization, and explores its potential applications in drug development based on the established biological activities of the broader quinoline class. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline derivatives and the exploration of their therapeutic utility.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a prolific scaffold in pharmaceutical development.[2] Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse molecular interactions with biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs incorporating the quinoline core, such as the antimalarial chloroquine and the antibacterial ciprofloxacin, underscore the therapeutic importance of this structural motif.[1] this compound (CAS 77156-78-6) is a key intermediate, providing a versatile platform for the synthesis of more complex and potentially bioactive molecules. Its strategic functionalization at the 4-hydroxy, 6-methoxy, and 3-carboxylate positions allows for extensive chemical modification to fine-tune its pharmacological profile.

| Property | Value |

| CAS Number | 77156-78-6 |

| Molecular Formula | C₁₃H₁₃NO₄ |

| Molecular Weight | 247.25 g/mol [3] |

| IUPAC Name | This compound |

| Synonyms | Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate |

| Appearance | White to light yellow solid |

| Melting Point | 280-283 °C[3] |

| Boiling Point | 394.7 °C at 760 mmHg[3] |

| Solubility | Soluble in various organic solvents |

Synthesis via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinoline derivatives.[4][5] The reaction proceeds through a thermal cyclization of an aniline derivative with an ethoxymethylenemalonate ester. This methodology is particularly effective for anilines bearing electron-donating groups, such as the methoxy group in our target molecule's precursor.[4]

Reaction Mechanism

The synthesis of this compound commences with the nucleophilic attack of the amino group of p-anisidine on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, diethyl 2-(((4-methoxyphenyl)amino)methylene)malonate. Subsequent intramolecular cyclization at high temperature, typically in a high-boiling solvent like Dowtherm A, leads to the formation of the quinoline ring system.[3] The final product exists in a tautomeric equilibrium, favoring the 4-oxo form.

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The choice of a high-boiling solvent like Dowtherm A is critical as the cyclization step requires significant thermal energy to overcome the activation barrier. The reaction is typically monitored for the cessation of ethanol distillation, indicating the completion of the initial condensation step.

-

Reaction Setup: In a flask equipped with a distillation head and a condenser, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in Dowtherm A.

-

Condensation: Heat the reaction mixture to reflux. Ethanol will begin to distill off. Continue heating until the distillation of ethanol ceases.

-

Cyclization: Continue heating the reaction mixture at a higher temperature (around 250 °C) for 1.5-3 hours to facilitate the intramolecular cyclization.[3]

-

Workup and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexanes or pentane to precipitate the crude product.[3] Filter the solid, wash with additional non-polar solvent, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Caption: Experimental workflow for the synthesis of this compound.

Structural Elucidation and Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

| Spectroscopic Data | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methoxy group, and distinct aromatic protons of the quinoline ring system. The proton at position 5 of the quinoline ring is expected to appear as a singlet.[1][6] |

| ¹³C NMR | Carbonyl carbons of the ester and the 4-oxo group, carbons of the ethyl and methoxy groups, and aromatic carbons of the quinoline core.[1][6] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (due to the 4-oxo tautomer), C=O stretching of the ester and the quinolone ketone, and C-O stretching of the ether and ester groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (247.08400).[3] |

Self-Validation: The combination of these spectroscopic methods provides a self-validating system for the structural confirmation of the synthesized compound. For instance, the number of distinct signals in the ¹H and ¹³C NMR spectra should correspond to the number of non-equivalent protons and carbons in the proposed structure.

Applications in Drug Discovery and Research

While specific biological studies on this compound are not extensively reported, the quinoline scaffold is a well-established pharmacophore with a wide range of biological activities. This makes the title compound a valuable starting point for the development of novel therapeutic agents.

Potential Therapeutic Areas

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis.[7]

-

Antibacterial Agents: The quinolone antibiotics, a major class of antibacterial drugs, are based on the 4-oxoquinoline core.[8] Modifications of this scaffold can lead to new agents to combat antibiotic resistance.

-

Antimalarial Drugs: The quinoline ring is central to several antimalarial drugs, including chloroquine and mefloquine.[1]

-

Enzyme Inhibition: Quinoline derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases.[9]

Caption: Potential therapeutic applications of this compound in drug discovery.

Representative In Vitro Assay: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of a synthesized quinoline derivative against a bacterial strain.

Causality and Self-Validation: This assay includes positive and negative controls to validate the results. The positive control (a known antibiotic) ensures the assay is sensitive to antibacterial agents, while the negative control (no compound) confirms that the growth medium supports bacterial proliferation.

-

Preparation of Bacterial Inoculum: Culture the desired bacterial strain in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Controls: Include wells with bacteria and no compound (negative control) and wells with bacteria and a known antibiotic (positive control).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a synthetically accessible and highly versatile heterocyclic compound. The Gould-Jacobs reaction provides a reliable and efficient route to its synthesis. Its strategic functionalization and the proven pharmacological importance of the quinoline scaffold make it an attractive starting point for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurology. Future research should focus on the synthesis of a library of derivatives based on this core structure and their systematic evaluation in a panel of biological assays to identify lead compounds for further preclinical development.

References

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

J Pharm Pharm Sci. Supplementary Information File. [Link]

-

ScienceDirect. Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. [Link]

-

J&K Scientific. Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2. [Link]

-

PubMed. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1- ylamino)-coumarin-3-carboxylate as an Antitumor Agent. [Link]

-

ResearchGate. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. [Link]

-

ResearchGate. Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. [Link]

-

PubMed. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

National Institutes of Health. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

PubMed Central. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

-

ResearchGate. Structure of quinoline derivatives. (A)... | Download Scientific Diagram. [Link]

-

ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [Link]

-

MolPort. Compound ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate. [Link]

-

PubChem. Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. [Link]

-

ResearchGate. Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. [Link]

-

ChemBK. ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. [Link]

-

PubMed Central. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

-

ChemBK. 4-Hydroxy-6-methoxyquinoline. [Link]

-

PubChem. Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

-

PubChem. Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

-

NIST WebBook. Ethyl 3-coumarincarboxylate. [Link]

-

PubChem. Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (C12H10FNO3). [Link]

Sources

- 1. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and synthetic bioactive molecules.[1] The quinoline scaffold, a fusion of a benzene and a pyridine ring, serves as a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[2]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, physicochemical properties, and potential applications of this compound, a key intermediate in the synthesis of more complex quinoline-based compounds.[3][4]

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a quinoline core substituted with a hydroxyl group at the 4-position, a methoxy group at the 6-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule, influencing its reactivity, solubility, and potential biological activity.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system that provides a rigid scaffold and is amenable to further functionalization.

-

4-Hydroxy Group: This group can participate in hydrogen bonding and may exist in tautomeric equilibrium with the 4-oxo form.

-

6-Methoxy Group: An electron-donating group that can influence the electronic properties of the quinoline ring system.

-

3-Ethyl Carboxylate Group: An ester functional group that can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further synthetic modifications.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₄ | [5] |

| Molecular Weight | 247.25 g/mol | [5] |

| Melting Point | 280-283 °C | [5] |

| Boiling Point | 394.7 °C at 760 mmHg | [5] |

| Density | 1.277 g/cm³ | [5] |

| Appearance | Colorless solid | [3] |

Spectroscopic Characterization:

While specific, publicly available spectroscopic data for this exact compound is limited, the expected spectral features based on its structure are as follows:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline core, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl group protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Resonances for the carbon atoms of the quinoline ring, the methoxy carbon, the carbonyl carbon of the ester, and the two carbons of the ethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ester, and C=C and C=N stretching vibrations of the quinoline ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl and carboxylate groups.

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Gould-Jacobs reaction .[6][7] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the quinoline ring system.[6]

Reaction Scheme:

Figure 1: The Gould-Jacobs reaction for the synthesis of the title compound.

Detailed Experimental Protocol:

The following protocol is based on a procedure described for the synthesis of this compound.[5]

Step 1: Condensation

-

In a suitable reaction vessel, a solution of 4-methoxyaniline (p-anisidine) and diethyl ethoxymethylenemalonate is prepared in a high-boiling point solvent such as Dowtherm A.

-

The reaction mixture is heated to reflux.

-

Heating is continued until the ethanol produced during the condensation reaction has been completely distilled off.

Step 2: Cyclization and Isolation

-

The reaction mixture containing the anilinomethylenemalonate intermediate is heated to a high temperature (typically around 250 °C) to induce thermal cyclization.

-

The reaction is monitored for completion.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is treated with a non-polar solvent, such as hexanes, to precipitate the product.

-

The precipitated solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield this compound.

Potential Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a well-established pharmacophore, and modifications at the 3 and 4-positions, as well as on the benzene ring, can lead to a wide range of biological activities.

Potential Areas of Application:

-

Antimalarial Drug Discovery: The quinoline scaffold is central to many antimalarial drugs. This compound could be used to synthesize novel analogs with improved efficacy or resistance profiles.

-

Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterial drugs. The 4-hydroxyquinoline-3-carboxylate moiety is a key structural feature of these compounds.

-

Anticancer Drug Development: Certain quinoline derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of topoisomerase II.[1]

-

Enzyme Inhibition Studies: The structure of this compound suggests potential interactions with various enzymes, making it a candidate for screening in enzyme inhibition assays.[3]

Figure 2: Potential applications stemming from the title compound as a synthetic intermediate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The following information is based on general knowledge of quinoline derivatives and available safety data for related compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9][10][11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[9]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13][14]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]

Storage:

-

Store in a tightly closed container in a cool, dry place.[15]

-

Keep away from incompatible materials.

Disposal:

-

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and an established synthetic route. Its utility as a synthetic intermediate provides access to a wide range of more complex quinoline derivatives with significant potential in drug discovery and materials science. Further research into the specific biological activities and physicochemical properties of this compound is warranted to fully explore its potential applications.

References

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

The Physical and Chemical Properties of Quinoline - ResearchGate. Available at: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Available at: [Link]

-

What are the physical properties of quinoline? - Blog - BIOSYNCE. (2025-11-11). Available at: [Link]

-

QUINOLINE FOR SYNTHESIS - Loba Chemie. Available at: [Link]

-

Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

-

Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]

-

Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate | 85418-82-2 - J&K Scientific. Available at: [Link]

-

ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate - ChemBK. (2024-04-09). Available at: [Link]

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

Quinoline - Wikipedia. Available at: [Link]

-

Quinoline derivatives (organic compounds) and their properties - ResearchGate. Available at: [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]

-

Compound ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate -... Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

-

Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate | C14H15NO4 | CID 721188 - PubChem. Available at: [Link]

-

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e) - PubChem. Available at: [Link]

-

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PubChem. Available at: [Link]

-

Studies on Disease-Modifying Antirheumatic Drugs. II. Synthesis and Activity of the Metabolites of Ethyl 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603). | Scilit. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

-

Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. (2025-08-06). Available at: [Link]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. (2025-08-06). Available at: [Link]

-

4-Amino-6-methoxyquinoline-3-carboxylic acid ethyl ester - Amerigo Scientific. Available at: [Link]

-

Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC. Available at: [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 5866-54-6 [smolecule.com]

- 4. jk-sci.com [jk-sci.com]

- 5. echemi.com [echemi.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. technopharmchem.com [technopharmchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. usbio.net [usbio.net]

The Quinoline Scaffold: A Cornerstone in Modern Drug Discovery and Development

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic accessibility and the capacity for extensive structural modification have enabled the development of a vast library of derivatives.[3][4] These derivatives exhibit an exceptionally broad spectrum of biological activities, positioning them as critical components in the pharmacopeia for treating a myriad of human diseases.[5][6][7] This technical guide provides an in-depth exploration of the primary biological activities of quinoline derivatives, with a focus on their antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms underpinning these activities, discuss key structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable therapeutic potential of the quinoline nucleus.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, characterized by a benzene ring fused to a pyridine ring, is a foundational structure in the design of bioactive molecules.[3][8] First isolated from coal tar in 1834, its true therapeutic potential was unveiled with the discovery of quinine, an alkaloid from cinchona bark, which became the first effective treatment for malaria.[4] This seminal discovery catalyzed over a century of research, cementing the quinoline moiety's status as a "privileged structure"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2]

The druggability of the quinoline scaffold is attributed to several key features:

-

Structural Rigidity and Aromaticity: The planar, aromatic system facilitates critical interactions with biological targets, including π-π stacking with aromatic amino acid residues in proteins and intercalation with DNA base pairs.

-

Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a target's binding site.

-

Synthetic Versatility: The quinoline ring can be readily functionalized at multiple positions through well-established synthetic pathways, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2][4]

This versatility has led to the development of numerous quinoline-based drugs approved for clinical use and many more candidates currently under investigation for a wide range of therapeutic applications.[1][2]

Caption: Overview of the major biological activities of the quinoline scaffold.

Major Biological Activities of Quinoline Derivatives

The functional diversity of the quinoline scaffold has been exploited to develop agents targeting a wide array of pathogens and disease pathways.

Antimalarial Activity

The historical success of quinoline antimalarials like quinine and chloroquine has driven extensive research into their mechanism of action. These agents are crucial in combating malaria caused by Plasmodium parasites.[9][10]

Mechanism of Action: During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[11] The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin.[12] Quinoline antimalarials, such as chloroquine, are weak bases that accumulate to high concentrations in the acidic food vacuole.[13] Here, they are thought to interfere with heme detoxification by forming a complex with heme, which prevents its polymerization into hemozoin.[11][13] The buildup of the drug-heme complex and free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[12][13]

Caption: Key molecular targets of quinoline-based anticancer agents.

Antimicrobial Activity

Beyond their antimalarial effects, quinoline derivatives, particularly the fluoroquinolones (e.g., ciprofloxacin), are a major class of synthetic antibacterial agents. [4][6]They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Some derivatives also possess antifungal properties. [7][14]The primary mechanism for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Anti-inflammatory Activity

Quinoline-based molecules are being actively developed as anti-inflammatory agents. [15][16]Their mechanisms are diverse and target several key mediators of the inflammatory cascade. [16][17]Structure-activity relationship studies have revealed that the nature and position of substituents on the quinoline ring determine the specific pharmacological target. [15]For example, quinolines with a carboxamide moiety have shown antagonism at the Transient Receptor Potential Vanilloid 1 (TRPV1), while those with a carboxylic acid group can inhibit Cyclooxygenase (COX) enzymes. [15][16]Other derivatives target enzymes like Phosphodiesterase 4 (PDE4) and TNF-α converting enzyme (TACE). [17]

Structure-Activity Relationships (SAR)

The biological activity of a quinoline derivative is profoundly influenced by the type and position of substituents on its core structure. [18]Understanding these SARs is fundamental to designing more potent and selective drug candidates.

-

Antimalarial SAR: In the classic 4-aminoquinoline series, a chlorine atom at the 7-position is essential for optimal activity. [19]Modifications to the dialkylaminoalkyl side chain at the 4-position significantly impact potency, bioavailability, and resistance profiles. [19]* Anticancer SAR: For MDR-reversing quinolines, a basic nitrogen atom in a side chain (like a piperazine ring) and the quinoline nitrogen itself are indispensable. [18]The spatial arrangement and hydrophobicity of substituents are also critical for interaction with targets like P-glycoprotein. [18]* Anti-inflammatory SAR: The target specificity is highly dependent on the functional groups attached. As noted, a carboxamide can direct the molecule to TRPV1, while a carboxylic acid favors COX inhibition. [15]Aniline moieties at C-4 and aryl groups at C-8 have been linked to PDE4 inhibition. [16] Table 1: Representative Biological Activity Data of Quinoline Derivatives

Compound Class Example Derivative Biological Activity Target/Assay IC50 / MIC Value Reference Antimalarial Chloroquine Antiplasmodial P. falciparum (CQ-sensitive) ~20 nM [13] Antimalarial (-)-11(xxxii) Antiplasmodial P. falciparum (CQ-sensitive) 0.10 µM [20] Anticancer Compound 2 Tubulin Polymerization Inhibition K562 cell line 2.09 µM [14] Anticancer Compound 5 Pim-1 Kinase Inhibition PC-3 cell line (GI50) 1.29 µM [14] Antimicrobial Ciprofloxacin Antibacterial E. coli ~0.015 µg/mL [4] | Anti-inflammatory | Quinoline-4-carboxylic acid | Anti-inflammatory | LPS-induced RAW264.7 | Appreciable vs. Indomethacin | [21]|

(Note: Values are illustrative and can vary based on specific experimental conditions and parasite/cell lines used.)

Methodologies for Evaluating Biological Activity

The validation of a quinoline derivative's biological activity relies on robust and reproducible in vitro assays. The following protocols provide a self-validating framework for the initial screening of novel compounds.

Caption: General experimental workflow for screening quinoline derivatives.

In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay measures cell viability and is a standard method for assessing the cytotoxic potential of novel compounds. [22]It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [22][23] Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight to allow for cell adherence. [23]2. Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [23]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. [22][23]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. [23]6. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [24]

In Vitro Antimalarial Activity Assessment ([³H]-Hypoxanthine Incorporation Assay)

This is a gold-standard method for determining the efficacy of compounds against Plasmodium falciparum in vitro. It measures the incorporation of radioactive hypoxanthine, a crucial purine precursor, into the parasite's nucleic acids. [25][26] Protocol:

-

Compound Plating: Prepare serial dilutions of the test compound in low-hypoxanthine medium and add 100 µL to a 96-well plate in duplicate. [26]2. Parasite Culture: Use a synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage with a parasitemia of 0.6-0.9% and 3.2% hematocrit. [26]3. Inoculation: Add 100 µL of the parasite culture to each well. Include drug-free wells as a negative control and a known antimalarial (e.g., chloroquine) as a positive control.

-

Incubation: Incubate the plate for 24 hours in a gassed, modular chamber at 37°C.

-

Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for another 24 hours.

-

Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.

-

Scintillation Counting: Measure the radioactivity of each filter spot using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. [27][28] Protocol:

-

Compound Preparation: Prepare a 2-fold serial dilution of the quinoline derivative in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth). [29]2. Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [27]3. Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth with inoculum), a negative control (broth with inoculum and a standard antibiotic like ciprofloxacin), and a sterility control (broth only). [28]4. Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. [28]5. MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed. [28]This can be read visually or with a plate reader.

In Vitro Anti-inflammatory Activity Assessment (LPS-induced RAW 264.7 Macrophage Assay)

This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators, such as nitric oxide (NO), from macrophages stimulated with lipopolysaccharide (LPS). [21] Protocol:

-

Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Reading: Measure the absorbance at ~540 nm. The amount of nitrite is proportional to the NO produced.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-only control and determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure that the observed effects are not due to cell death. [21]

Synthesis of the Quinoline Scaffold

The accessibility of the quinoline core is a major reason for its prevalence in drug discovery. Several classic named reactions are routinely employed for its synthesis. [30]

-

Skraup Synthesis: This is the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. The glycerol is first dehydrated to acrolein, which then undergoes conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. [30][31]* Friedländer Synthesis: This method involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., an aldehyde or ketone) in the presence of a base or acid catalyst. [30][32]* Doebner-Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid. [4][31]

Conclusion and Future Perspectives

The quinoline scaffold is an enduringly successful platform in medicinal chemistry, yielding drugs that combat some of the most challenging infectious diseases and cancers. [1][8]Its broad biological activity, coupled with its synthetic tractability, ensures its continued relevance. [2]Future research will likely focus on several key areas: the development of novel derivatives to overcome drug resistance, particularly in malaria and bacterial infections;[13] the design of highly selective kinase inhibitors for targeted cancer therapy;[33] and the exploration of quinoline-hybrid molecules that conjugate the scaffold with other pharmacophores to create agents with dual or enhanced modes of action. [34]The integration of computational modeling with synthetic chemistry will further accelerate the discovery of next-generation quinoline-based therapeutics.

References

-

de Villiers, K. A. (2001). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. Available at: [Link]

-

Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Afrin, S., & Rahman, A. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Available at: [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

-

Mushtaq, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

-

Boer, J., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. Available at: [Link]

-

Afrin, S., & Rahman, A. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. Available at: [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]

-

Noedl, H. (2007). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. PubMed Central. Available at: [Link]

-

Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

-

Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Available at: [Link]

-

Pal, M. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available at: [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Bentham Science. Available at: [Link]

-

Ogawa, K., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. ACS Publications. Available at: [Link]

-

Pal, M. (2015). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Ingenta Connect. Available at: [Link]

-

Kaur, T., & Bhandari, D. D. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Semantic Scholar. Available at: [Link]

-

Kumar, A., et al. (2019). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. Available at: [Link]

-

Korth, C., et al. (2001). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. ACS Publications. Available at: [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. R Discovery. Available at: [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. Available at: [Link]

-

Barman, S., & Roy, J. (2018). Drug susceptibility testing methods of antimalarial agents. PubMed Central. Available at: [Link]

-

Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

-

Singh, A. P., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science. Available at: [Link]

-

López-Lázaro, M. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). Available at: [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science. Available at: [Link]

-

An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. (2025). MalariaWorld. Available at: [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

-

Olayanju, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

-

Sharma, P. C., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Al-Bayati, F. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Available at: [Link]

-

Kumar, A., et al. (2020). Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. PubMed. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Available at: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Available at: [Link]

-

efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Broad Institute. Available at: [Link]

-

synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Available at: [Link]

-

Al-Ostath, O. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available at: [Link]

-

Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025). ResearchGate. Available at: [Link]

-

Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). Frontiers. Available at: [Link]

-

Egan, T. J., et al. (1994). The mechanism of action of quinolines and related anti-malarial drugs. PubMed. Available at: [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Quinolines- Antimalarial drugs.pptx. (n.d.). Slideshare. Available at: [Link]

-

A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. (2025). ResearchGate. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (n.d.). MDPI. Available at: [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 11. journals.co.za [journals.co.za]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijmphs.com [ijmphs.com]

- 15. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory A...: Ingenta Connect [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mmv.org [mmv.org]

- 27. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 31. ijpsjournal.com [ijpsjournal.com]

- 32. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 33. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate introduction

An In-Depth Technical Guide to Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and the well-established biological activities associated with its core quinolone structure, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 4-Quinolone Scaffold

Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate belongs to the quinolone class of compounds, a privileged scaffold in drug discovery. The 4-oxo-1,4-dihydroquinoline core is the foundational structure for a multitude of synthetic antibacterial agents.[1] The substitution pattern on this core, including the methoxy group at the 6-position and the ethyl carboxylate at the 3-position, plays a crucial role in modulating the compound's pharmacokinetic and pharmacodynamic properties. Understanding the synthesis and characteristics of this specific analogue is fundamental for the exploration of new therapeutic agents.

Synthesis via the Gould-Jacobs Reaction

The most prominent and widely adopted method for the synthesis of the 4-quinolone scaffold is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.[3][4] For the synthesis of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, the starting aniline is 4-methoxyaniline.

The reaction proceeds in two key stages:

-

Condensation: 4-methoxyaniline reacts with diethyl ethoxymethylenemalonate, typically with heating, to form the intermediate, diethyl {[(4-methoxyphenyl)amino]methylidene}propanedioate.[5]

-

Cyclization: The intermediate undergoes thermal cyclization at high temperatures, often in a high-boiling point solvent like diphenyl ether or Dowtherm A, to yield the final quinolone product.[3][5] Modern variations of this step utilize reagents like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) to achieve cyclization under milder conditions.[6]

Experimental Protocol: Gould-Jacobs Synthesis

This protocol is a representative procedure for the synthesis of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 1: Synthesis of Diethyl {[(4-methoxyphenyl)amino]methylidene}propanedioate

-

In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, with stirring, at 100-120 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess reactants are removed under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

Step 2: Cyclization to Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

-

The dried intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether in a flask equipped with a reflux condenser.

-

The mixture is heated to approximately 250 °C and maintained at this temperature for 30-60 minutes.[5]

-

After the reaction is complete (monitored by TLC), the mixture is allowed to cool to room temperature.

-

The precipitated solid is collected by filtration, washed with a non-polar solvent like hexane to remove the diphenyl ether, and then recrystallized from a suitable solvent such as ethanol or dimethylformamide to yield the pure product.[5]

Logical Workflow of the Gould-Jacobs Synthesis

Caption: Workflow of the Gould-Jacobs reaction for the synthesis of the target compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and characterization of Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₄[7] |

| Molecular Weight | 247.25 g/mol [7] |

| Appearance | Solid[7] |

| Melting Point | 280-283 °C[7] |

| Solubility | Soluble in ethanol, dimethylformamide, and dichloromethane[7] |

| Boiling Point | 373.2 ± 37.0 °C (Predicted)[7] |

| Density | 1.277 g/cm³[7] |

| InChI Key | ZFOFJXFVCJQXBL-UHFFFAOYSA-N |

Spectroscopic Data Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the quinoline core, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester protons, and a characteristic downfield signal for the N-H proton.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbons of the ester and the 4-oxo group, carbons of the aromatic rings, the methoxy carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: Key infrared absorption bands would be observed for the N-H stretching, C=O stretching (ketone and ester), and C-O stretching of the methoxy and ester groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Mechanism of Action

The quinolone scaffold is renowned for its potent antibacterial activity.[8] Quinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[1][9]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Quinolones stabilize the transient enzyme-DNA cleavage complex, which prevents the re-ligation of the cleaved DNA strands.[8][10] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[10] The interaction of quinolones with this complex is often mediated by a water-metal ion bridge.[10]

While the primary application of quinolones is as antibacterial agents, derivatives of the 4-quinolone core have been investigated for other therapeutic purposes, including:

-

Anticancer Activity: Certain quinolone derivatives have shown cytotoxicity against various cancer cell lines.[11]

-

P-glycoprotein Inhibition: Some 6-methoxyquinoline analogues have been explored as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[12][13]

Mechanism of Action: Quinolone Inhibition of Bacterial Topoisomerases

Caption: Simplified mechanism of action of quinolones targeting bacterial DNA gyrase and topoisomerase IV.

Conclusion

Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate represents a classic example of the 4-quinolone scaffold that has been pivotal in the development of antibacterial agents. Its synthesis is well-established through the Gould-Jacobs reaction, and its mechanism of action is thoroughly characterized. For researchers in drug discovery, this compound and its derivatives continue to be a fertile ground for the development of new therapeutics, not only for bacterial infections but also for other diseases such as cancer. A profound understanding of its chemistry and biology is essential for unlocking its full therapeutic potential.

References

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

-

Anderson, V. E., & Osheroff, N. (2001). Mechanism of Quinolone Action and Resistance. Annual Review of Microbiology, 55, 1-37. [Link]

-

Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 10(1), 14-18. [Link]

-

Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

-

Stavri, M., Piddock, L. J. V., & Gibbons, S. (2007). Bacterial efflux pump inhibitors. Journal of Antimicrobial Chemotherapy, 59(6), 1257-1275. [Link]

-

IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

-

Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index Online. [Link]

-

Martínez, R., & Estevez, J. C. (2014). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 19(9), 13535-13546. [Link]

-

Molbase. (n.d.). Synthesis of (B) 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid, ethyl ester. Molbase. [Link]

-

ChemBK. (2024). ethyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate. ChemBK. [Link]

-

SpectraBase. (n.d.). ETHYL-6,7-DIMETHOXY-ISOQUINOLINE-3-CARBOXYLATE. SpectraBase. [Link]

-

Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 743-748. [Link]

-

Rimančík, J., et al. (2012). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Journal of Molecular Structure, 1010, 10-18. [Link]

-

Huang, W., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175. [Link]

-

PubChem. (n.d.). Ethyl 6-ethoxy-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

-

Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 228(2), 301-302. [Link]

-

Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5513-5532. [Link]

-

Moody, C. J., & Swann, E. (1993). Synthesis of 6-hydroxy-1,4-dimethylisoquinoline and of ethyl 7-hydroxy-6-methoxy-1-methylisoquinoline-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1, (21), 2561-2565. [Link]

-

Ukrorgsintez. (2017). "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. ResearchGate. [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6296. [Link]

-

Aselkhan, A., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 28(10), 4059. [Link]

-

Bakavoli, M., et al. (2007). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Monatshefte für Chemie - Chemical Monthly, 138(9), 879-884. [Link]

-

Emami, S., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in Pharmaceutical Sciences, 12(4), 279-290. [Link]

-

Kumar, A., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21250. [Link]

Sources

- 1. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]